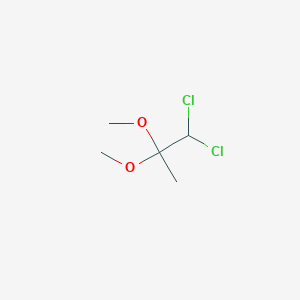
1,1-Dichloro-2,2-dimethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
1,1-Dichloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of chlorine gas. The reaction is typically carried out at temperatures ranging from 20°C to 35°C, and the product is obtained through suction filtration and cooling . Another method involves the use of 2,3-dichloro-1-propene and anhydrous methanol in the presence of concentrated sulfuric acid . Industrial production methods often involve similar reaction conditions but on a larger scale to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products. Hydrolysis of the compound in the presence of water and an acid catalyst results in the formation of acetone and methanol . The compound is also known to react with water-sensitive reagents, making it useful in certain organic synthesis applications .
Applications De Recherche Scientifique
1,1-Dichloro-2,2-dimethoxypropane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways. In medicine, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients. Industrially, it is used in the production of polymers, resins, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The compound can also participate in electrophilic addition reactions, where the electron-rich methoxy groups react with electrophiles .
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2,2-dimethoxypropane is similar to other dichlorinated and dimethoxylated compounds, such as 1,3-Dichloro-2,2-dimethoxypropane. it is unique in its specific reactivity and applications. While 1,3-Dichloro-2,2-dimethoxypropane is also used in organic synthesis and industrial applications, this compound has distinct properties that make it suitable for specific reactions and processes .
Propriétés
Numéro CAS |
2718-42-5 |
|---|---|
Formule moléculaire |
C5H10Cl2O2 |
Poids moléculaire |
173.03 g/mol |
Nom IUPAC |
1,1-dichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H10Cl2O2/c1-5(8-2,9-3)4(6)7/h4H,1-3H3 |
Clé InChI |
SHTNYEVTKAFOPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(Cl)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


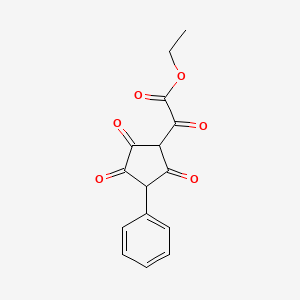
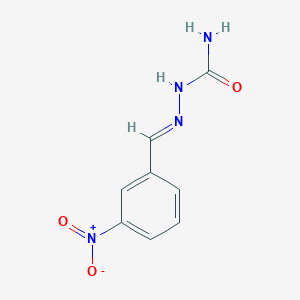
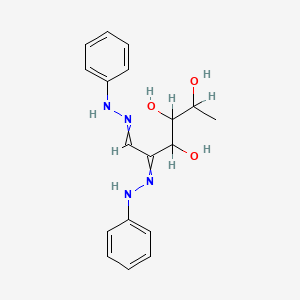

![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
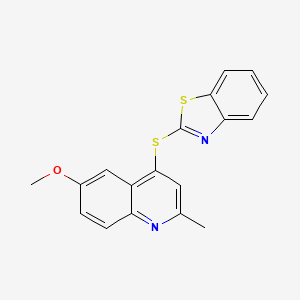
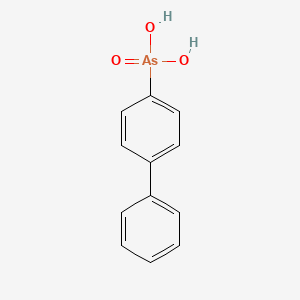
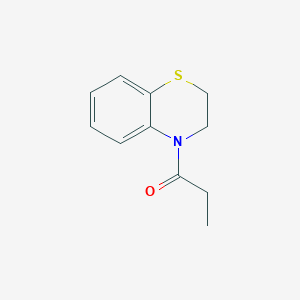
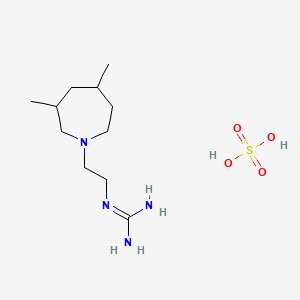
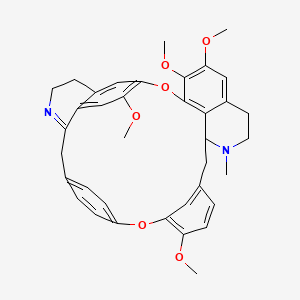
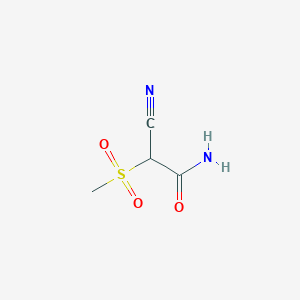
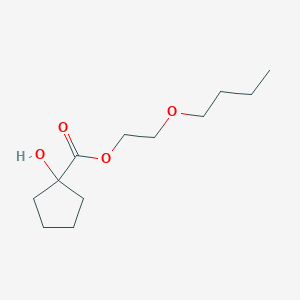
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)
